

solubility and preparation of Aurora kinase inhibitor-12 for assays

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Compound of Interest

Compound Name: *Aurora kinase inhibitor-12*

Cat. No.: *B12380623*

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Application Notes and Protocols: Aurora Kinase Inhibitor-12

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Introduction

The Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and are frequently overexpressed in various human cancers.[1] This family comprises three members in mammals: Aurora A, Aurora B, and Aurora C. Aurora A is involved in centrosome maturation and separation, and mitotic entry, while Aurora B is a key component of the chromosomal passenger complex, regulating chromosome segregation and cytokinesis. [1] Aurora C's functions are less characterized but are primarily associated with meiosis.[1] Due to their critical role in cell division and their association with oncogenesis, Aurora kinases are significant targets for the development of anti-cancer therapeutics.[2]

This document provides detailed application notes on the solubility and preparation of **Aurora kinase inhibitor-12** for in vitro and cell-based assays. Due to the limited publicly available data for "**Aurora kinase inhibitor-12**," this guide utilizes data from the well-characterized pan-Aurora kinase inhibitor, Tozasertib (VX-680), as a representative example to illustrate the protocols. Researchers should validate these protocols for their specific molecule of interest.

Product Information: Aurora Kinase Inhibitor-12 and a Representative Inhibitor

Quantitative data for **Aurora kinase inhibitor-12** is limited. The following tables summarize the available information for **Aurora kinase inhibitor-12** and provides detailed data for the representative pan-Aurora kinase inhibitor, Tozasertib (VX-680), for protocol development and reference.

Table 1: Physicochemical and Potency Data

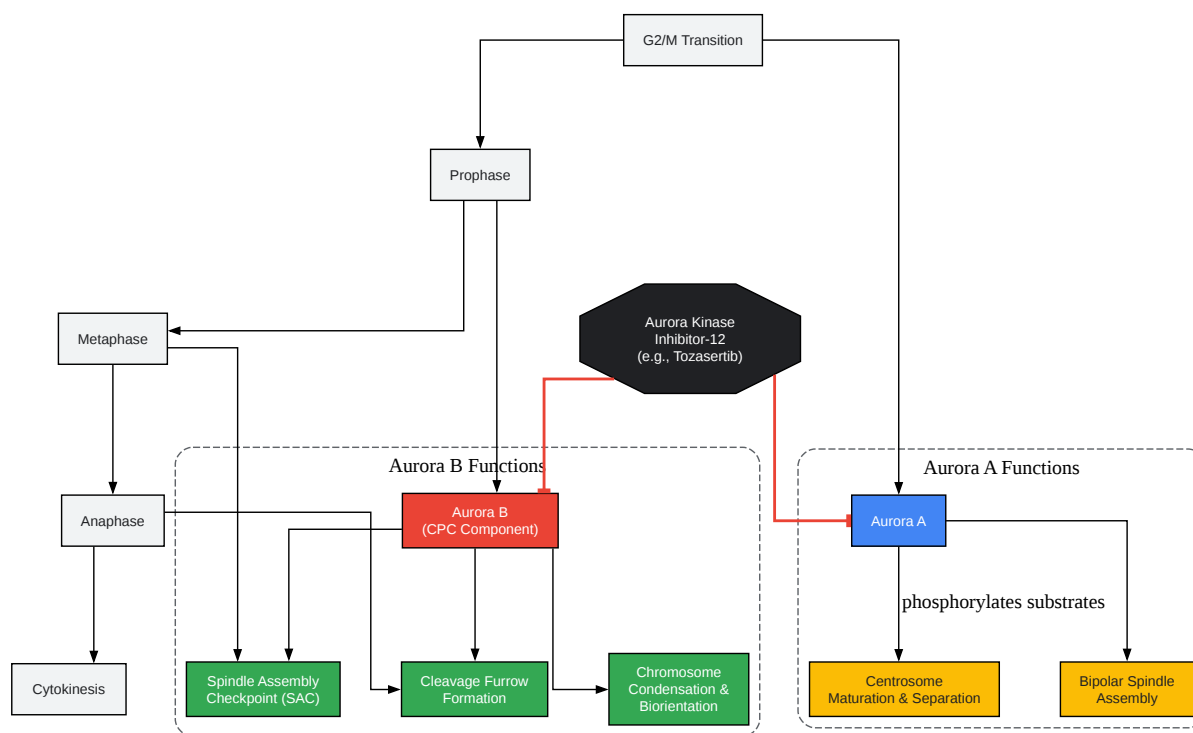
Property	Aurora kinase inhibitor-12	Tozasertib (VX-680) - Representative
Molecular Formula	C ₂₈ H ₂₀ BrN ₅ O	C ₂₃ H ₂₈ N ₈ OS
Molecular Weight	618.52 g/mol	464.6 g/mol [3]
Target(s)	Aurora Kinase[4]	Aurora A, Aurora B, Aurora C[5][6]
Ki	Data not available	Aurora A: 0.6 nM[5]Aurora B: 18 nM[5]Aurora C: 4.6 nM[5]
Solubility	Soluble in DMSO	DMSO: ≥ 106.67 mg/mL (229.60 mM)[5]DMF: 20 mg/mL[3]Ethanol: Insoluble[7]

Table 2: Storage and Handling

Condition	Recommendation
Storage of Solid Compound	Store at -20°C for long-term storage.[4]
Storage of Stock Solutions	Aliquot and store at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.[8]
Handling	Use appropriate personal protective equipment (PPE), including gloves and a lab coat. Handle in a well-ventilated area.[9]

Signaling Pathway

The Aurora kinases are central regulators of mitotic progression. They are involved in a complex network of interactions that ensure the fidelity of cell division. Inhibition of these kinases disrupts this signaling cascade, leading to mitotic arrest and apoptosis in cancer cells.



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Aurora Kinase Signaling Pathway

Experimental Protocols

Protocol 1: Preparation of Stock Solutions and Dilutions

This protocol describes the preparation of stock solutions and serial dilutions of an Aurora kinase inhibitor for use in biochemical and cellular assays.

Materials:

- Aurora kinase inhibitor powder (e.g., Tozasertib)
- Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
- Sterile, nuclease-free microcentrifuge tubes
- Calibrated pipettes and sterile, filtered pipette tips
- Vortex mixer

Procedure:

- Reconstitution of Stock Solution (e.g., 10 mM):
 - Briefly centrifuge the vial of inhibitor powder to ensure all contents are at the bottom.
 - Based on the molecular weight of the inhibitor (e.g., Tozasertib MW = 464.6 g/mol), calculate the volume of DMSO required to achieve a 10 mM stock solution. For 1 mg of Tozasertib:
 - $\text{Volume (L)} = (\text{Mass (g)} / \text{MW (g/mol)}) / \text{Concentration (mol/L)}$
 - $\text{Volume (}\mu\text{L)} = (0.001 \text{ g} / 464.6 \text{ g/mol}) / 0.01 \text{ mol/L} * 1,000,000 \mu\text{L/L} \approx 215.2 \mu\text{L}$
 - Aseptically add the calculated volume of DMSO to the vial.
 - Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) may be required.[4]

- Preparation of Working Solutions:
 - Prepare intermediate dilutions from the 10 mM stock solution in DMSO or the appropriate assay buffer.
 - For cell-based assays, further dilute the inhibitor in cell culture medium to the final desired concentrations. The final DMSO concentration in the culture medium should typically be \leq 0.1% to avoid solvent toxicity.[\[10\]](#)
- Storage:
 - Store the 10 mM stock solution in aliquots at -80°C.[\[8\]](#)
 - Working solutions in aqueous buffers should be prepared fresh for each experiment.

Protocol 2: In Vitro Aurora Kinase Activity Assay (ADP-Glo™)

This protocol outlines a method to determine the potency (IC_{50}) of an inhibitor against Aurora kinases using the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced.[\[11\]](#)[\[12\]](#)

Materials:

- Recombinant human Aurora A, B, or C kinase
- Kinase substrate (e.g., Kemptide)
- ATP
- Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)
- Aurora kinase inhibitor (serially diluted)
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 384-well or 96-well assay plates

- Multichannel pipettes
- Plate-reading luminometer

Procedure:

- Assay Setup:
 - Prepare a reaction mix containing the kinase, substrate, and assay buffer.
 - In a white assay plate, add 1 μL of serially diluted inhibitor or DMSO (vehicle control).
 - Add 2 μL of the enzyme/substrate mix to each well.
 - Initiate the kinase reaction by adding 2 μL of ATP solution. The final reaction volume is 5 μL .
- Kinase Reaction:
 - Incubate the plate at room temperature for 60 minutes.[\[11\]](#)
- Signal Generation:
 - Add 5 μL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
 - Incubate at room temperature for 40 minutes.[\[11\]](#)
 - Add 10 μL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
 - Incubate at room temperature for 30 minutes.[\[11\]](#)
- Data Acquisition and Analysis:
 - Measure the luminescence of each well using a plate-reading luminometer.
 - Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Protocol 3: Cell-Based Proliferation Assay (CellTiter-Glo®)

This protocol describes a method to assess the effect of an Aurora kinase inhibitor on the proliferation of a cancer cell line using an ATP-based luminescence assay.[\[13\]](#)

Materials:

- Cancer cell line of interest (e.g., HeLa, HCT116)
- Complete cell culture medium
- Aurora kinase inhibitor (serially diluted)
- Sterile, clear-bottom, white-walled 96-well plates
- CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
- Multichannel pipettes
- Plate-reading luminometer
- Humidified incubator (37°C, 5% CO₂)

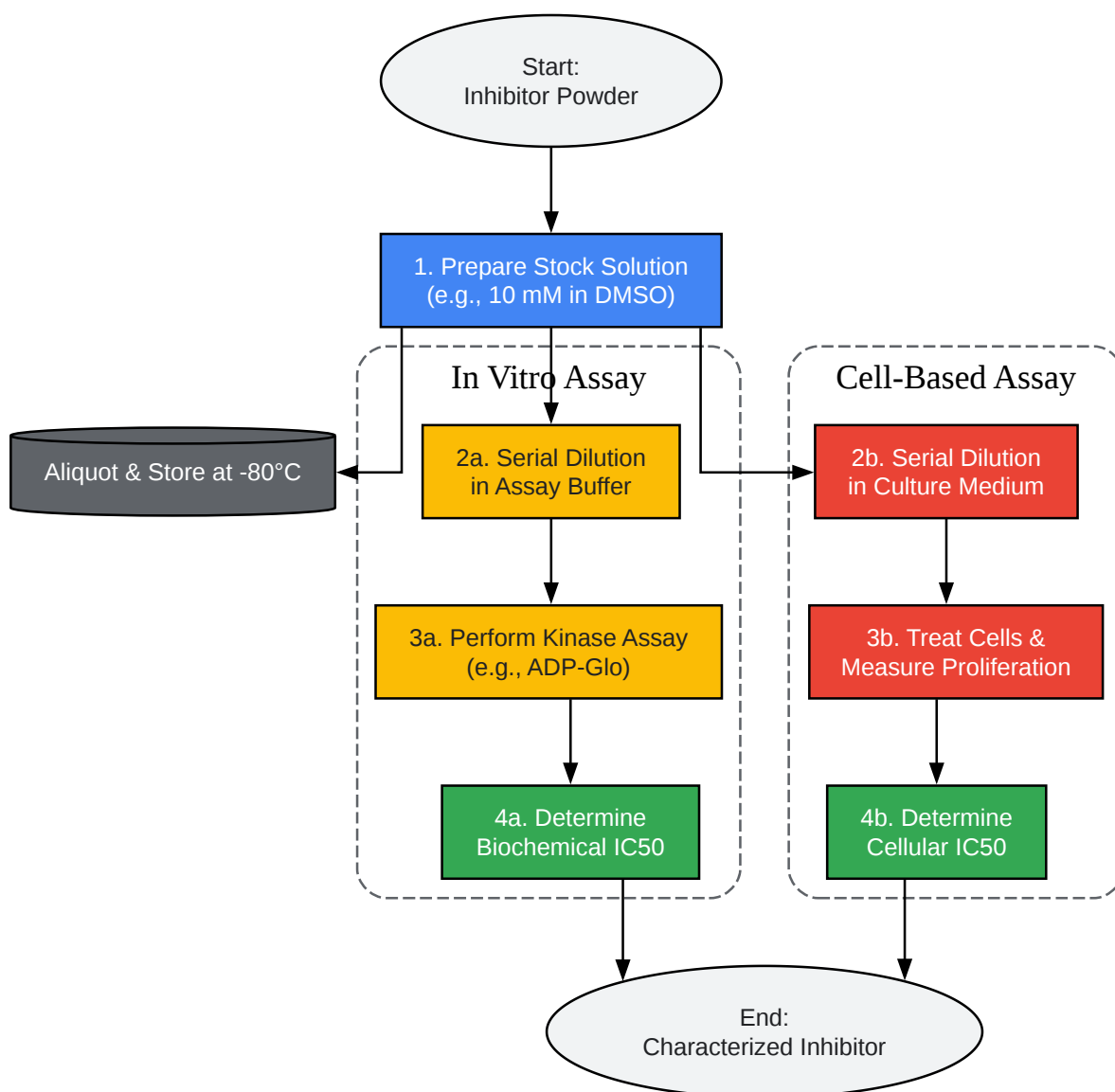
Procedure:

- Cell Seeding:
 - Harvest and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well in 100 µL of medium).
 - Incubate the plate overnight to allow cells to attach.
- Compound Treatment:

- Prepare serial dilutions of the Aurora kinase inhibitor in complete culture medium.
- Remove the medium from the wells and add 100 μ L of medium containing the desired concentrations of the inhibitor or vehicle control (e.g., 0.1% DMSO).
- Incubate the plate for 72-120 hours in a humidified incubator.[\[10\]](#)[\[14\]](#)
- Assay Measurement:
 - Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
 - Add 100 μ L of CellTiter-Glo® Reagent to each well.
 - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition and Analysis:
 - Measure the luminescence of each well using a plate-reading luminometer.
 - Calculate the percentage of proliferation inhibition for each concentration relative to the vehicle control.
 - Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

Experimental Workflow

The following diagram illustrates a typical workflow for the initial characterization of an Aurora kinase inhibitor.



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Workflow for Inhibitor Characterization

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